molecular formula C21H25N5O2S B2844378 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 1207031-45-5

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2844378
CAS No.: 1207031-45-5
M. Wt: 411.52
InChI Key: ROPIGFHOWLQCJF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonamide, a pyrimidine ring, and dimethylamino groups. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The pyrimidine ring and the sulfonamide group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The sulfonamide group could participate in substitution reactions, while the dimethylamino groups could be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic pathways to create sulfonamide derivatives with potential biological activities. One study elaborated on a one-pot synthesis approach for creating heterocyclic compounds such as imidazo[1,2-a]pyridin-3-ylsulfonamides, showcasing the versatility of sulfonamide chemistry in generating complex molecules (Rozentsveig et al., 2013). Another study focused on the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, indicating the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Redda et al., 2011).

Biological and Pharmacological Activities

Sulfonamide derivatives have been explored for their diverse biological activities. Investigations into the structural variations of these compounds have led to the identification of molecules with significant anticancer activities. For example, specific sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Redda et al., 2011). Moreover, the synthesis of heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties, further emphasizing the versatility of sulfonamide derivatives in drug development (Azab et al., 2013).

Potential Therapeutic Applications

The exploration of sulfonamide derivatives extends to their potential use as therapeutic agents in various domains, including oncology and antibacterial treatments. The structural optimization of these compounds to enhance their pharmacological profiles has led to the identification of candidates with improved efficacy and reduced toxicity, indicative of the promising future of sulfonamide derivatives in medicinal chemistry (Azab et al., 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if swallowed, inhaled, or in contact with skin .

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-14-24-19(13-20(25-14)26(2)3)22-11-12-23-29(27,28)18-10-8-16-6-4-5-15-7-9-17(18)21(15)16/h4-6,8,10,13,23H,7,9,11-12H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPIGFHOWLQCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=C3CCC4=CC=CC(=C43)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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